5-Amino-2-(trifluoromethoxy)benzotrifluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-(trifluoromethoxy)benzotrifluoride is a chemical compound with the molecular formula C8H5F6NO. It is also known by its IUPAC name, 4-(trifluoromethoxy)-3-(trifluoromethyl)aniline . This compound is characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to an aniline ring, making it a valuable fluorinated building block in organic synthesis.
Mechanism of Action
Target of Action
The primary targets of 5-Amino-2-(trifluoromethoxy)benzotrifluoride are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
As research progresses, more information about how this compound interacts with its targets and the resulting changes will become available .
Pharmacokinetics
These properties will have a significant impact on the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, we will gain a better understanding of these effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the nucleophilic aromatic substitution reaction where a suitable precursor, such as 2-nitro-4-(trifluoromethoxy)benzotrifluoride, is reduced to the corresponding amine . The reaction conditions often involve the use of reducing agents like palladium on carbon (Pd/C) under hydrogen atmosphere.
Industrial Production Methods
In an industrial setting, the production of 5-Amino-2-(trifluoromethoxy)benzotrifluoride may involve large-scale nitration of a benzotrifluoride derivative followed by catalytic hydrogenation. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(trifluoromethoxy)benzotrifluoride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitro group in precursor compounds can be reduced to form the amino derivative.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-donating nature of the amino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or nitric acid (HNO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or iron (Fe) in the presence of hydrochloric acid (HCl) are typical.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products
The major products formed from these reactions include various substituted anilines, nitroanilines, and other functionalized aromatic compounds .
Scientific Research Applications
5-Amino-2-(trifluoromethoxy)benzotrifluoride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzotrifluoride: Lacks the trifluoromethoxy group, resulting in different reactivity and applications.
5-Amino-2-chlorobenzotrifluoride: Contains a chlorine atom instead of a trifluoromethoxy group, leading to variations in chemical behavior and biological activity.
Uniqueness
5-Amino-2-(trifluoromethoxy)benzotrifluoride is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound in the synthesis of molecules with enhanced stability, reactivity, and biological activity .
Properties
IUPAC Name |
4-(trifluoromethoxy)-3-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6NO/c9-7(10,11)5-3-4(15)1-2-6(5)16-8(12,13)14/h1-3H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYQQLFHWWMQHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30545818 |
Source
|
Record name | 4-(Trifluoromethoxy)-3-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30545818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104678-68-4 |
Source
|
Record name | 4-(Trifluoromethoxy)-3-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30545818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-2-(trifluoromethoxy)benzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.